molecular formula C12H13BrClN B12636867 N-(2-Bromoprop-2-en-1-yl)-2-chloro-N-(prop-2-en-1-yl)aniline CAS No. 919361-59-4

N-(2-Bromoprop-2-en-1-yl)-2-chloro-N-(prop-2-en-1-yl)aniline

Cat. No.: B12636867
CAS No.: 919361-59-4
M. Wt: 286.59 g/mol
InChI Key: QVCJITPUBSGBEI-UHFFFAOYSA-N
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Description

N-(2-Bromoprop-2-en-1-yl)-2-chloro-N-(prop-2-en-1-yl)aniline is an organic compound with a complex structure that includes bromine, chlorine, and aniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromoprop-2-en-1-yl)-2-chloro-N-(prop-2-en-1-yl)aniline typically involves the reaction of 2-chloroaniline with 2-bromoprop-2-en-1-yl bromide and prop-2-en-1-yl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromoprop-2-en-1-yl)-2-chloro-N-(prop-2-en-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(2-Bromoprop-2-en-1-yl)-2-chloro-N-(prop-2-en-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Bromoprop-2-en-1-yl)-2-chloro-N-(prop-2-en-1-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromoprop-2-en-1-yl)-2-methylpropanamide
  • N-(2-Bromoprop-2-en-1-yl)-[1,2,3,4]tetrazolo[1,5-a]pyrazin-7-amine

Uniqueness

N-(2-Bromoprop-2-en-1-yl)-2-chloro-N-(prop-2-en-1-yl)aniline is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties

Properties

CAS No.

919361-59-4

Molecular Formula

C12H13BrClN

Molecular Weight

286.59 g/mol

IUPAC Name

N-(2-bromoprop-2-enyl)-2-chloro-N-prop-2-enylaniline

InChI

InChI=1S/C12H13BrClN/c1-3-8-15(9-10(2)13)12-7-5-4-6-11(12)14/h3-7H,1-2,8-9H2

InChI Key

QVCJITPUBSGBEI-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC(=C)Br)C1=CC=CC=C1Cl

Origin of Product

United States

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